![molecular formula C18H15ClFN3O2 B7712949 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-fluorophenyl)butanamide](/img/structure/B7712949.png)
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-fluorophenyl)butanamide
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Overview
Description
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-fluorophenyl)butanamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a member of the oxadiazole family, which has been found to have various biological activities.
Mechanism of Action
The mechanism of action of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-fluorophenyl)butanamide is not well understood. However, it is believed to work by inhibiting the growth and replication of bacteria and fungi.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-fluorophenyl)butanamide are still being studied. However, it has been found to have low toxicity in vitro, making it a potential candidate for further development.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-fluorophenyl)butanamide in lab experiments is its potential antibacterial and antifungal activities. However, its mechanism of action is not well understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-fluorophenyl)butanamide. These include:
1. Further studies on the mechanism of action of the compound.
2. Investigation of its potential use as a drug candidate for the treatment of infectious diseases.
3. Development of new derivatives of the compound with improved activities and lower toxicity.
4. Exploration of its potential applications in other areas of scientific research, such as cancer biology and neuroscience.
In conclusion, 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-fluorophenyl)butanamide is a chemical compound that has potential applications in scientific research. Its antibacterial and antifungal activities make it a promising candidate for the development of new drugs. However, further studies are needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-fluorophenyl)butanamide involves the reaction of 2-fluorobenzonitrile with 4-chlorophenyl hydrazine to form a hydrazone intermediate. This intermediate is then reacted with butanoyl chloride and triethylamine to yield the final product.
Scientific Research Applications
The 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-fluorophenyl)butanamide compound has been studied for its potential applications in scientific research. It has been found to have antibacterial and antifungal activities, making it a potential candidate for the development of new drugs to combat infectious diseases.
properties
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O2/c19-13-10-8-12(9-11-13)18-22-17(25-23-18)7-3-6-16(24)21-15-5-2-1-4-14(15)20/h1-2,4-5,8-11H,3,6-7H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLCVTPCOPIIFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)butanamide |
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